2-(Ethylthio)-7-methyl-4-phenylpyrazolo[1,5-a][1,3,5]triazine
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Overview
Description
2-(Ethylthio)-7-methyl-4-phenylpyrazolo[1,5-a][1,3,5]triazine is a heterocyclic compound that belongs to the pyrazolo[1,5-a][1,3,5]triazine family. This compound has garnered interest due to its potential pharmacological properties, particularly its anticonvulsant effects . The structure of this compound includes a pyrazole ring fused with a triazine ring, which is further substituted with ethylthio, methyl, and phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylthio)-7-methyl-4-phenylpyrazolo[1,5-a][1,3,5]triazine can be achieved through a one-step reaction involving S,S-diethyl 4-methylbenzoylimidodithiocarbonate and 5-amino-3-methyl-1H-pyrazole . The reaction is typically carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylthio)-7-methyl-4-phenylpyrazolo[1,5-a][1,3,5]triazine can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its neuropharmacological effects, particularly its anticonvulsant properties.
Medicine: Potential use as an anticonvulsant drug due to its ability to inhibit monoamine oxidase B (MAO-B).
Industry: Possible applications in the development of new materials with specific chemical properties.
Mechanism of Action
The anticonvulsant effects of 2-(Ethylthio)-7-methyl-4-phenylpyrazolo[1,5-a][1,3,5]triazine are primarily attributed to its inhibition of monoamine oxidase B (MAO-B) . This enzyme is involved in the breakdown of neurotransmitters such as dopamine. By inhibiting MAO-B, the compound increases the levels of these neurotransmitters in the brain, which can help in reducing seizure activity. Additionally, the compound does not interact with the benzodiazepine site of the GABA-A receptor, suggesting a unique mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring structure but differ in their substitution patterns and pharmacological properties.
Pyrazolo[5,1-c]-1,2,4-triazines: Another class of compounds with a similar core structure but different biological activities.
Pyrazolo[1,5-a]-1,3,5-triazines: Closely related compounds with varying substituents that can influence their chemical and biological properties.
Uniqueness
2-(Ethylthio)-7-methyl-4-phenylpyrazolo[1,5-a][1,3,5]triazine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties, particularly its selective inhibition of MAO-B without affecting the benzodiazepine site of the GABA-A receptor . This makes it a promising candidate for further research and development in the field of anticonvulsant drugs.
Properties
Molecular Formula |
C14H14N4S |
---|---|
Molecular Weight |
270.35 g/mol |
IUPAC Name |
2-ethylsulfanyl-7-methyl-4-phenylpyrazolo[1,5-a][1,3,5]triazine |
InChI |
InChI=1S/C14H14N4S/c1-3-19-14-15-12-9-10(2)17-18(12)13(16-14)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 |
InChI Key |
QJQDTCLECOGYPY-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC2=CC(=NN2C(=N1)C3=CC=CC=C3)C |
Origin of Product |
United States |
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